molecular formula C14H16N2O4 B6646996 1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid

1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid

Cat. No. B6646996
M. Wt: 276.29 g/mol
InChI Key: FXORUTMDZHMFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid, also known as ACBC, is a cyclic amino acid that has gained attention in the scientific community due to its potential applications in drug development and biological research. ACBC is a synthetic molecule that was first synthesized in 1987 by researchers at the University of California, Berkeley. Since then, ACBC has been studied extensively for its unique chemical properties and potential biological applications.

Mechanism of Action

The mechanism of action of 1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid is not fully understood, but it is believed to involve the binding of 1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid to specific target proteins. 1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid has been shown to bind to several proteins involved in biological processes such as cell signaling, transcription, and translation. By binding to these proteins, 1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid can modulate their activity and potentially affect cellular processes.
Biochemical and Physiological Effects
1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid can inhibit the activity of several enzymes involved in protein synthesis and cell signaling. In vivo studies have shown that 1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid can modulate the immune response and potentially have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid has several advantages for use in lab experiments. Its unique cyclic structure allows for high-affinity binding to specific target proteins, making it an attractive candidate for the development of new drugs. 1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid is also easy to synthesize using the solid-phase peptide synthesis method, which allows for the efficient production of large quantities of 1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid with high purity and yield. However, 1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid also has limitations, such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid. One area of research is the development of 1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid-based drugs for the treatment of diseases such as cancer, autoimmune disorders, and infectious diseases. Another area of research is the study of the mechanism of action of 1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid and its interactions with specific target proteins. Additionally, the development of new synthetic methods for the production of 1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid and other cyclic peptides could lead to more efficient and cost-effective production methods.

Synthesis Methods

The synthesis of 1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid involves several steps, including the formation of a cyclic intermediate and the introduction of an amino acid side chain. The most commonly used method for synthesizing 1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid is the solid-phase peptide synthesis method, which involves the stepwise addition of amino acids to a growing peptide chain. This method allows for the efficient synthesis of 1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid and other cyclic peptides with high purity and yield.

Scientific Research Applications

1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid has been studied extensively for its potential applications in drug development and biological research. One of the most promising applications of 1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid is its use as a scaffold for the development of new drugs. 1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid has a unique cyclic structure that allows it to bind to specific target proteins with high affinity and specificity. This property makes 1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid an attractive candidate for the development of drugs that target specific proteins involved in disease processes.

properties

IUPAC Name

1-[[(4-acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(17)16-11-4-2-10(3-5-11)12(18)15-8-14(6-7-14)13(19)20/h2-5H,6-8H2,1H3,(H,15,18)(H,16,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXORUTMDZHMFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid

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